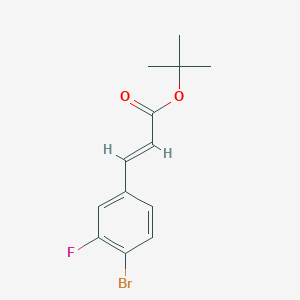

tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate

Description

tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a tert-butyl ester group and a substituted aromatic ring with bromo (Br) and fluoro (F) substituents at the 4- and 3-positions, respectively. This compound is synthesized via the Horner-Wadsworth-Emmons (HWE) olefination reaction, a widely used method for constructing conjugated enoate systems . The reaction typically involves a phosphonoacetate reagent (e.g., tert-butyl diethyl phosphonoacetate) and an aldehyde precursor, facilitated by bases such as DBU (1,8-diazabicycloundec-7-ene) and LiCl in acetonitrile . The resulting (2E)-stereochemistry is critical for applications in medicinal chemistry and materials science, where conjugated systems influence electronic properties and reactivity.

Properties

IUPAC Name |

tert-butyl (E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrFO2/c1-13(2,3)17-12(16)7-5-9-4-6-10(14)11(15)8-9/h4-8H,1-3H3/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSUNRNAMPIIAS-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-bromo-3-fluorobenzaldehyde and tert-butyl acetoacetate.

Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 4-bromo-3-fluorobenzaldehyde and tert-butyl acetoacetate. This reaction is usually catalyzed by a base such as piperidine or pyridine and is carried out in a solvent like ethanol or methanol.

Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Reduction Reactions: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring, to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or other nucleophiles can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Major Products

Substitution: Products include various substituted derivatives depending on the nucleophile used.

Reduction: The major product is the corresponding alkane.

Oxidation: Products include hydroxylated or carboxylated derivatives.

Scientific Research Applications

Organic Synthesis

tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in several chemical reactions:

- Substitution Reactions : The bromo and fluoro groups can engage in nucleophilic substitution reactions, which are crucial for synthesizing more complex molecules.

- Reduction Reactions : The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : This compound can be oxidized to yield corresponding carboxylic acids.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications as a precursor for developing pharmaceutical agents. Its unique structural features may enhance its binding affinity to biological targets, such as enzymes and receptors.

Case Study : A study highlighted the compound's effectiveness in inhibiting specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent . The presence of halogen substituents is known to increase selectivity and efficacy in drug design.

Material Science

The compound can also be utilized in material science for synthesizing advanced materials and polymers. Its reactivity allows for the creation of functionalized polymers that can have applications in coatings, adhesives, and other industrial materials.

Data Tables

Mechanism of Action

The mechanism of action of tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The target compound’s 4-bromo-3-fluorophenyl group distinguishes it from analogs with varying substituents (Table 1). Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups: The Br and F substituents are both electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the α,β-unsaturated ester. tert-Butyl (2E)-3-[4-(acetoxy)-3-methoxy-2-nitrophenyl]prop-2-enoate (compound 92, ) features a nitro (-NO₂) group, a stronger electron-withdrawing substituent than Br or F. This may further increase the electrophilicity of the enoate system, making it more reactive in Michael additions or Diels-Alder reactions .

Steric and Electronic Influences on Synthesis :

- The synthesis of the target compound’s analogs often involves aromatic electrophilic substitution or coupling reactions. For example, the introduction of bromo and nitro groups in and requires careful control of reaction conditions to avoid over-substitution or side reactions .

- Yields vary significantly: the target compound’s analog in achieved 75% yield, whereas compound 92 () yielded 56%, suggesting steric hindrance or electronic deactivation from nitro/methoxy groups may reduce efficiency .

Physical and Spectroscopic Properties

- NMR Spectroscopy :

- The tert-butyl group typically produces a singlet at ~1.4 ppm (¹H-NMR) and ~80 ppm (¹³C-NMR). Aromatic protons adjacent to Br/F substituents resonate downfield (e.g., 7.5–8.5 ppm for bromoarenes), with splitting patterns reflecting substituent positions .

- In compound 60 (), acetoxy and methoxy groups introduce distinct signals: acetoxy methyl protons appear at ~2.1 ppm, while methoxy protons resonate at ~3.8 ppm .

Crystallographic and Database Considerations

Substituent patterns in analogs (e.g., nitro, methoxy) influence crystal packing and intermolecular interactions, which can be analyzed via programs like ORTEP-3 .

Data Table: Key Analogs of tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate

*Yield inferred from analogous synthesis in .

Biological Activity

tert-Butyl (2E)-3-(4-bromo-3-fluorophenyl)prop-2-enoate, with the CAS number 350490-15-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 283.16 g/mol. Its structure features a prop-2-enoate backbone substituted with a brominated and fluorinated phenyl group, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of halogen substituents like bromine and fluorine can enhance the lipophilicity and bioactivity of organic compounds.

Anticancer Activity

One study examined the effects of related compounds on cancer cell lines. The results showed that compounds with similar structural motifs inhibited cell proliferation in breast cancer and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial activity against various pathogens. For instance, derivatives with bromine and fluorine substituents were effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Prop-2-enoate: The initial step involves the reaction of tert-butyl acrylate with a brominated phenol in the presence of a base.

- Bromination and Fluorination: Subsequent reactions introduce bromine and fluorine substituents onto the phenyl ring, often utilizing electrophilic aromatic substitution techniques.

- Purification: The final product is purified through chromatography to obtain high purity levels suitable for biological testing .

Case Studies

Case Study 1: Anticancer Effects

In vitro studies revealed that this compound exhibits significant cytotoxicity against MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating moderate potency compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties against a panel of bacteria. Results indicated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various strains, suggesting promising antimicrobial potential .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.